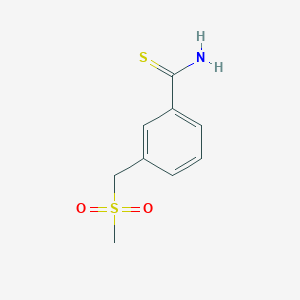
3-(Methanesulfonylmethyl)benzene-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methanesulfonylmethyl)benzene-1-carbothioamide is an organic compound with the molecular formula C9H11NO2S2 It is a derivative of benzene, featuring a methanesulfonylmethyl group and a carbothioamide group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfonylmethyl)benzene-1-carbothioamide typically involves the reaction of benzene derivatives with methanesulfonyl chloride and thiourea. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(Methanesulfonylmethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
科学研究应用
3-(Methanesulfonylmethyl)benzene-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(Methanesulfonylmethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or proteins, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Hydrazine-1-carbothioamide derivatives: These compounds share the carbothioamide functional group and exhibit similar reactivity and applications.
Sulfonylmethylbenzene derivatives: These compounds have the sulfonylmethyl group attached to the benzene ring and are used in similar research and industrial applications.
Uniqueness
3-(Methanesulfonylmethyl)benzene-1-carbothioamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C9H11NO2S2 |
|---|---|
分子量 |
229.3 g/mol |
IUPAC 名称 |
3-(methylsulfonylmethyl)benzenecarbothioamide |
InChI |
InChI=1S/C9H11NO2S2/c1-14(11,12)6-7-3-2-4-8(5-7)9(10)13/h2-5H,6H2,1H3,(H2,10,13) |
InChI 键 |
MNNJFPZRPYULDZ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CC1=CC(=CC=C1)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


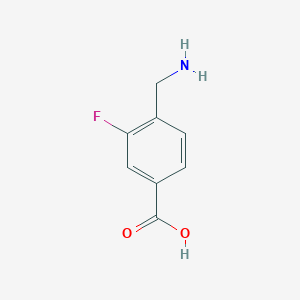
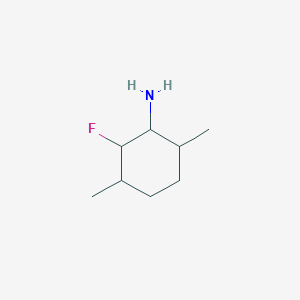
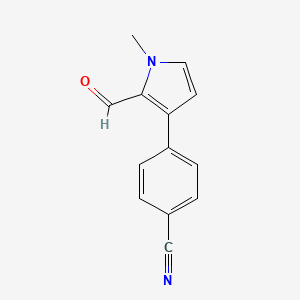
![{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13226612.png)
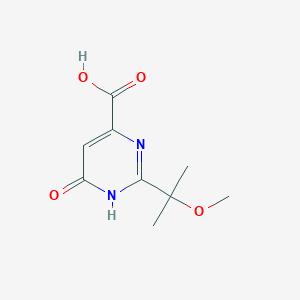

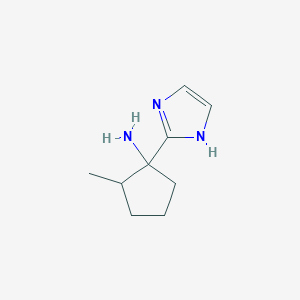
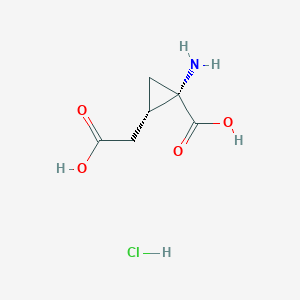

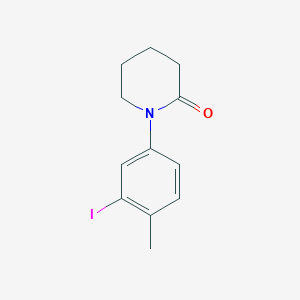
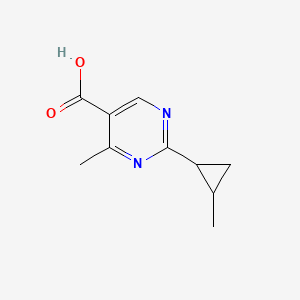
![tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13226642.png)

![1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B13226658.png)
